molecular formula C16H22F3N5 B14924971 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14924971
M. Wt: 341.37 g/mol
InChI Key: HGNCCAIJFDCJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The pyrazole ring can be synthesized through a reaction between hydrazine hydrate and ethyl acetoacetate, followed by cyclization. The pyrimidine ring can be synthesized through a Biginelli reaction involving urea, an aldehyde, and a β-keto ester. The trifluoromethyl group is introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, solvent-free reactions, and continuous flow processes. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE
  • N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE
  • N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOBUTYLAMINE

Uniqueness

The uniqueness of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22F3N5

Molecular Weight

341.37 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H22F3N5/c1-5-24-9-12(11(4)23-24)13-8-14(16(17,18)19)22-15(21-13)20-7-6-10(2)3/h8-10H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

HGNCCAIJFDCJFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCC(C)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.